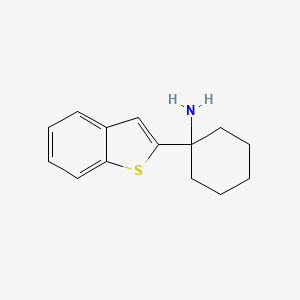

1-(1-Benzothiophen-2-yl)cyclohexan-1-amine

Description

Properties

IUPAC Name |

1-(1-benzothiophen-2-yl)cyclohexan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NS/c15-14(8-4-1-5-9-14)13-10-11-6-2-3-7-12(11)16-13/h2-3,6-7,10H,1,4-5,8-9,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYVMNAZTYJDWIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=CC3=CC=CC=C3S2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80327969 | |

| Record name | Cyclohexanamine, 1-benzo[b]thien-2-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143603-26-3 | |

| Record name | 1-Benzo(b)thien-2-ylcyclohexanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143603263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanamine, 1-benzo[b]thien-2-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BENZO(B)THIEN-2-YLCYCLOHEXANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JCE4LAL96 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzo[b]thiophen-2-yl-cyclohexylamine can be synthesized through various methods. One common approach involves the reaction of benzothiophene with cyclohexylamine under specific conditions. The synthesis typically requires a catalyst and controlled temperature to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of 1-Benzo[b]thiophen-2-yl-cyclohexylamine may involve large-scale reactions using optimized conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to enhance efficiency .

Chemical Reactions Analysis

Amide Formation via Coupling Reactions

The primary amine group undergoes amide coupling with carboxylic acids or activated carbonyl derivatives. This reaction is critical for generating pharmacologically relevant derivatives:

-

General Procedure :

Reaction with carboxylic acids using 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) or HATU as coupling agents in DMSO or acetonitrile yields amides .

Example :

| Reagent System | Solvent | Temperature | Yield Range | Reference |

|---|---|---|---|---|

| EDC + DIPEA | DMSO | RT | 52–99% | |

| HATU + DIPEA | MeCN | 100°C | 67–93% |

Synthetic Routes Involving Organometallic Reagents

The benzothiophene moiety participates in aryl lithium or Grignard reactions for functionalization:

-

Aryl Lithium Addition :

Lithiation of benzothiophene derivatives followed by reaction with α-amino nitriles (Bruylants reaction) forms substituted cyclohexylamines .

Mechanism :

| Substrate | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|

| 5-Bromobenzo[b]thiophene | Li (2 eq) | THF, −78°C | 16% | |

| 3-Bromobenzo[b]thiophene | Li (2 eq) | THF, −78°C | 60% |

Copper-Catalyzed Alkynylation

The amine group facilitates iminium ion formation, enabling catalytic alkynylation in multi-component reactions (MCRs):

-

3-Component Reaction (3CC) :

In situ condensation with aldehydes and alkynes (e.g., 1-octyne) using Cu(II) triflate as a catalyst produces propargylamine derivatives .

Example :

| Catalyst Loading | Solvent | Time | Yield | Reference |

|---|---|---|---|---|

| 10 mol% Cu(OTf)₂ | Toluene | 2 hr | 79% | |

| 20 mol% CuI | MeCN | 24 hr | 40% |

Acid-Catalyzed Cyclization and Functionalization

Under Brønsted acid conditions (e.g., p-toluenesulfonic acid), the compound undergoes cyclization to form tetrahydrocarbazolones :

-

Reaction Pathway :

Protonation of the amine initiates a cascade cyclization with ketones or thiols.

Example :

| Acid Catalyst | Substrate | Product Yield | Reference |

|---|---|---|---|

| p-TsOH (10%) | 2-Bromothiophenol | 62% |

Inhibition of Biological Targets

The compound exhibits activity against enzymes like trypanothione reductase (TryR), with IC₅₀ values in the micromolar range :

| Derivative | TryR IC₅₀ (μM) | T. brucei EC₅₀ (μM) | Structural Modification | Reference |

|---|---|---|---|---|

| Unmodified Amine | 3.3 | 10 | None | |

| N-Methyl Analog | 0.91 | 5.0 | Methyl at amine | |

| Thioether Derivative | 5.0 | 13 | Sulfur spacer |

Physicochemical Modifications

The amine’s basicity allows salt formation and solubility tuning:

Key Mechanistic Insights:

-

Amide Coupling : Proceeds via activation of the carboxylic acid to an intermediate acyloxyphosphonium ion (EDC) or uronium salt (HATU) .

-

Alkynylation : Copper acetylide intermediates coordinate to the iminium ion, enabling nucleophilic attack .

-

Enzyme Inhibition : The benzothiophene system stabilizes hydrophobic interactions with TryR’s active site, while the amine forms hydrogen bonds .

Scientific Research Applications

1-Benzo[b]thiophen-2-yl-cyclohexylamine has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research explores its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism by which 1-Benzo[b]thiophen-2-yl-cyclohexylamine exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit enzymes or bind to receptors, leading to changes in cellular processes. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The compound is compared to analogs with different aryl/heteroaryl substituents on the cyclohexan-1-amine core:

Key Observations :

Pharmacological and Physicochemical Properties

Biological Activity

1-(1-Benzothiophen-2-yl)cyclohexan-1-amine is a compound of interest due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article synthesizes available research findings, case studies, and data tables to present a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a cyclohexane ring substituted with a benzothiophene moiety, which is known for its diverse biological activities. The presence of the amine functional group enhances its reactivity and interaction with various biological targets.

Antimicrobial Activity

Research indicates that derivatives containing thiophene structures exhibit significant antimicrobial properties. For instance, various thiophene derivatives have shown efficacy against pathogens such as Staphylococcus aureus and Candida albicans.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | TBD | Antimicrobial potential |

| 3-Halobenzo[b]thiophene | 25 | Effective against Gram-positive bacteria |

| 2-Methyl-N-[1-(thiophen-2-YL)ethyl]cyclohexan-1-amine | TBD | Exhibits diverse biological activities |

Further studies are needed to determine the specific Minimum Inhibitory Concentration (MIC) values for this compound against various pathogens .

Anticancer Activity

The compound has also been evaluated for its anticancer properties, particularly against breast cancer cell lines such as MDA-MB-231. A study demonstrated that certain analogues could significantly reduce cell viability in a concentration-dependent manner.

Case Study: MDA-MB-231 Cell Line

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | <47 |

| 25 | ~30 |

At higher concentrations, the compound exhibited substantial cytotoxic effects, indicating its potential as an anticancer agent .

The mechanism by which this compound exerts its effects is still under investigation. Initial findings suggest that it may act as a competitive inhibitor for certain enzymes involved in cellular metabolism, similar to other benzothiophene derivatives .

Research Findings

In a high-throughput screening format, the compound showed an IC50 value of approximately 3.3 µM against Trypanosoma brucei, indicating its potential as a lead compound for treating diseases caused by this parasite . This finding aligns with the observed activity of similar compounds against other protozoan species.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(1-benzothiophen-2-yl)cyclohexan-1-amine, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves cyclohexanone condensation with benzothiophene derivatives, followed by reductive amination. Optimization includes monitoring reaction intermediates via HPLC (High-Performance Liquid Chromatography) and adjusting catalysts (e.g., Pd/C for hydrogenation) to improve yield . Solvent polarity and temperature gradients should be systematically tested to minimize side products .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use X-ray crystallography for absolute configuration confirmation and NMR spectroscopy (¹H, ¹³C) to verify substituent positions. Cross-validate with FT-IR to detect functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹) and mass spectrometry for molecular ion consistency .

Q. What analytical techniques are suitable for quantifying trace impurities in research-grade samples?

- Methodological Answer : Employ GC-MS (Gas Chromatography-Mass Spectrometry) for volatile impurities and LC-UV/Vis for polar residues. Calibrate using internal standards (e.g., deuterated analogs) to enhance detection limits .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data under varying pH conditions?

- Methodological Answer : Design a controlled degradation study across pH 1–13, using kinetic modeling to track decomposition products. Compare HPLC-DAD (Diode Array Detection) profiles at each pH to identify labile functional groups (e.g., amine protonation at low pH). Validate with accelerated stability testing (40°C/75% RH) .

Q. What experimental strategies can elucidate the compound’s mechanism of action in receptor-binding studies?

- Methodological Answer : Use radioligand displacement assays (e.g., ³H-labeled antagonists) to measure affinity. Pair with molecular docking simulations (software like AutoDock Vina) to map binding interactions. Confirm via site-directed mutagenesis of receptor hotspots .

Q. How should researchers address discrepancies in spectroscopic data between computational models and empirical results?

- Methodological Answer : Re-optimize computational parameters (e.g., DFT functional B3LYP/6-311++G**) to better match experimentalNMR chemical shifts . Validate usingsolvent effect studies and cross-correlate withvibrational frequency analysis (IR/Raman) .

Q. What methodologies are recommended for studying the compound’s interaction with biological membranes?

- Methodological Answer : Employ surface plasmon resonance (SPR) to quantify binding kinetics to lipid bilayers. Supplement with molecular dynamics simulations (e.g., GROMACS) to model membrane permeability. Experimental validation via fluorescence anisotropy can assess membrane disruption .

Safety and Compliance

Q. What safety protocols are critical when handling this amine derivative in aqueous environments?

- Methodological Answer : Use fume hoods for reactions releasing volatile byproducts (e.g., NH₃). Store under inert gas (Ar/N₂) to prevent oxidation. Refer to GHS-compliant SDS for spill management (e.g., neutralization with weak acids) and PPE requirements (gloves, goggles) .

Data Interpretation and Reporting

Q. How can researchers statistically validate outliers in dose-response experiments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.